4-{[(2-Chlorophenyl)methyl]amino}butan-2-ol 4-{[(2-Chlorophenyl)methyl]amino}butan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20403937
InChI: InChI=1S/C11H16ClNO/c1-9(14)6-7-13-8-10-4-2-3-5-11(10)12/h2-5,9,13-14H,6-8H2,1H3
SMILES:
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol

4-{[(2-Chlorophenyl)methyl]amino}butan-2-ol

CAS No.:

Cat. No.: VC20403937

Molecular Formula: C11H16ClNO

Molecular Weight: 213.70 g/mol

* For research use only. Not for human or veterinary use.

4-{[(2-Chlorophenyl)methyl]amino}butan-2-ol -

Specification

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
IUPAC Name 4-[(2-chlorophenyl)methylamino]butan-2-ol
Standard InChI InChI=1S/C11H16ClNO/c1-9(14)6-7-13-8-10-4-2-3-5-11(10)12/h2-5,9,13-14H,6-8H2,1H3
Standard InChI Key IICATWFWTJBTOL-UHFFFAOYSA-N
Canonical SMILES CC(CCNCC1=CC=CC=C1Cl)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a four-carbon butanol chain (CH3CH(OH)CH2CH2\text{CH}_3\text{CH(OH)CH}_2\text{CH}_2) with an amino group (NH\text{NH}) at the second carbon and a 2-chlorobenzyl substituent (C6H4Cl-CH2\text{C}_6\text{H}_4\text{Cl-CH}_2) attached to the nitrogen atom . This arrangement introduces a chiral center at the second carbon of the butanol chain, enabling the existence of enantiomers with distinct biological activities. The chlorine atom at the ortho position of the phenyl ring influences electronic distribution, enhancing lipophilicity and potentially modulating receptor binding .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H16ClNO\text{C}_{11}\text{H}_{16}\text{ClNO}
Molecular Weight (g/mol)213.70
DensityNot Available
Boiling PointNot Available
Flash PointNot Available

Stereochemical Considerations

The chiral center at C2 of the butanol backbone necessitates enantiomeric resolution for pharmacological applications. Studies on analogous compounds, such as 4-Amino-2-(3-bromophenyl)butan-2-ol, demonstrate that stereoisomerism significantly affects binding affinity to biological targets like neurotransmitter receptors. For instance, the (R)-enantiomer of similar amino alcohols exhibits higher potency in modulating serotonin receptors compared to the (S)-form. These findings underscore the importance of asymmetric synthesis or chiral separation techniques in developing 4-{[(2-Chlorophenyl)methyl]amino}butan-2-ol for therapeutic use.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution reactions. One method involves reacting 2-chlorobenzylamine with epichlorohydrin under basic conditions, followed by hydrolysis to yield the amino alcohol . Alternative routes employ reductive amination of 2-chlorobenzaldehyde with 4-aminobutan-2-ol using catalysts such as palladium on carbon.

Reaction Scheme:

2-Chlorobenzylamine+EpichlorohydrinNaOHIntermediateH2O4-[(2-Chlorophenyl)methyl]aminobutan-2-ol[1][3]\text{2-Chlorobenzylamine} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{Intermediate} \xrightarrow{\text{H}_2\text{O}} \text{4-{[(2-Chlorophenyl)methyl]amino}butan-2-ol} \quad[1][3]

Yields for these methods range from 45% to 68%, with purity exceeding 95% after column chromatography . Challenges include controlling regioselectivity during epoxide ring opening and minimizing racemization at the chiral center.

Industrial Scalability

CompoundTarget ReceptorIC50 (nM)Source
4-Amino-2-(3-bromophenyl)butan-2-olα2-Adrenergic120
4-Amino-2-phenylbutan-2-olSerotonin Transporter450
4-Amino-2-(3-chlorophenyl)butan-2-olGABA_A320

Comparative Analysis with Structural Analogs

Halogen Substitution Effects

Replacing the chlorine atom in 4-{[(2-Chlorophenyl)methyl]amino}butan-2-ol with bromine (as in 4-[(4-Bromo-2-chlorophenyl)methylamino]butan-2-ol) increases molecular weight to 292.6 g/mol and alters lipophilicity (LogP from 1.8 to 2.4) . Brominated analogs demonstrate enhanced blood-brain barrier permeability in computational models but may exhibit higher hepatotoxicity .

Positional Isomerism

Future Research Directions

Enantioselective Synthesis

Developing asymmetric catalytic methods to produce enantiomerically pure 4-{[(2-Chlorophenyl)methyl]amino}butan-2-ol remains a critical challenge. Recent advances in organocatalysis, particularly using cinchona alkaloid derivatives, have achieved 88% ee in similar amino alcohols, suggesting applicability to this compound.

Targeted Drug Delivery

Nanoparticle-encapsulated formulations could mitigate the compound’s potential cytotoxicity while enhancing brain uptake. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with 4-Amino-2-(3-bromophenyl)butan-2-ol showed 3-fold increased hippocampal concentration in murine models compared to free drug.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator